molecular formula C19H9Cl2F3N2O B2981938 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 252059-70-4

6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2981938
CAS No.: 252059-70-4
M. Wt: 409.19
InChI Key: IQUUUCBGPSQNMF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-15-6-4-11(8-16(15)21)17-7-5-12(10-25)18(26-17)27-14-3-1-2-13(9-14)19(22,23)24/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUUUCBGPSQNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the dichlorophenyl group with a trifluoromethyl-substituted phenol derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful control of temperature, pressure, and the use of specific solvents and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound's pyridine ring and trifluoromethyl group play a crucial role in its binding affinity to these targets. The exact molecular pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₉H₉Cl₂F₃N₂O
  • Molar Mass : 409.19 g/mol
  • CAS : 252060-06-3
  • Key Features: A pyridine-3-carbonitrile core substituted with a 3,4-dichlorophenyl group at position 6 and a 3-(trifluoromethyl)phenoxy group at position 2.

Comparison with Structural Analogs

Substituent Variations in Pyridine-3-carbonitrile Derivatives

The following compounds share the pyridine-3-carbonitrile scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 6-(3,4-Dichlorophenyl), 2-[3-(trifluoromethyl)phenoxy] C₁₉H₉Cl₂F₃N₂O 409.19 High halogen density; enhanced metabolic stability due to 3,4-dichloro substitution .
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile () 6-(2-chlorophenyl), 2-(4-fluorophenoxy) C₁₈H₉ClFN₂O 339.73 Lower lipophilicity due to fewer halogens; potential for altered receptor interactions .
6-(3-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile () 6-(3-chlorophenyl), 2-(naphthyloxy), 4-CF₃ C₂₃H₁₃ClF₃N₂O 447.81 Increased steric bulk from naphthyloxy; additional CF₃ group may improve bioavailability .
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile () 6-(4-chlorophenyl), 2-(2,4-dichlorophenoxy), 4-CF₃ C₁₉H₈Cl₃F₃N₂O 463.63 Higher halogen content (3 Cl atoms) increases polarity; potential for stronger halogen bonding .

Key Structural and Functional Differences

Halogen Substitution Patterns: The target compound’s 3,4-dichlorophenyl group provides ortho- and para-halogenation, which is associated with improved metabolic stability compared to mono-chloro analogs (e.g., 6-(2-chlorophenyl) derivatives) . Compounds with 2,4-dichlorophenoxy substituents () exhibit stronger halogen-bonding interactions but may suffer from reduced solubility .

Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or cyano groups in analogs like 6-(4-methoxyphenyl)-2-oxo-4-CF₃ derivatives () .

Biological Activity

6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, also known by its CAS number 252059-70-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19_{19}H9_{9}Cl2_{2}F3_{3}N2_{2}O
  • Molecular Weight : 409.19 g/mol
  • CAS Number : 252059-70-4

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in inflammatory responses and other pathological conditions. For example, compounds structurally similar to 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile have demonstrated inhibitory effects on p38 MAP kinase, which plays a crucial role in cytokine production and inflammatory signaling pathways .

Inhibitory Effects on Kinases

Studies have shown that this compound exhibits potent inhibitory activity against p38 MAPK. This inhibition is significant as p38 MAPK is implicated in the regulation of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. The inhibition of these cytokines suggests a therapeutic potential for treating autoimmune diseases and inflammatory disorders .

Case Studies

  • Anti-inflammatory Potential :
    A study demonstrated that the compound effectively reduced TNFα production in vitro, indicating its potential use in managing inflammatory diseases. The IC50_{50} values reported were around 53 nM for p38 MAPK inhibition, showcasing its potency .
  • Cytotoxicity Assessment :
    In vivo studies assessing the cytotoxicity of structurally related compounds indicated low hepatotoxicity and favorable pharmacokinetic profiles after repeated oral administration . This suggests that 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile may similarly exhibit a safe profile in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50_{50} ValueReference
p38 MAPK InhibitionInflammatory Cytokines53 nM
Antibacterial ActivityStaphylococcus aureusMIC ~250 μg/mL
CytotoxicityHepatotoxicityLow

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, and how can purity be optimized?

  • Methodological Answer : A three-step synthesis is commonly employed:

Halogenation : Introduce chlorine/fluorine groups to the pyridine ring via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (−50°C to 0°C) .

Trifluoromethylation : Use CuCF₃ or KF in polar aprotic solvents (e.g., DMSO) to introduce the trifluoromethyl group at the 2-position .

Coupling : Perform Ullmann or Buchwald-Hartwig coupling to attach the 3,4-dichlorophenyl and phenoxy substituents .

  • Purity Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm). The 3-(trifluoromethyl)phenoxy group shows a singlet for CF₃ (δ −60 ppm in ¹⁹F NMR) .
  • ¹³C NMR : The carbonitrile (C≡N) carbon resonates at ~115–120 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm. Expected exact mass: ~415.02 Da (C₁₉H₁₀Cl₂F₃N₂O) .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates .
  • In vivo : Administer orally (10–50 mg/kg) to rodent models of inflammation (e.g., carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can conflicting data on the compound’s anti-inflammatory activity across different assays be resolved?

  • Methodological Answer :
  • Assay Validation : Compare results from COX-2 inhibition (ELISA) vs. NF-κB luciferase reporter assays to identify off-target effects .
  • Dose-Response Analysis : Use IC₅₀ values to assess potency discrepancies. For example, low activity in cell-based assays may indicate poor membrane permeability, addressed via logP optimization (e.g., adding solubilizing groups) .
  • Data Table :
Assay TypeIC₅₀ (µM)Model SystemReference
COX-2 ELISA0.8 ± 0.1Recombinant enzyme
NF-κB Reporter12.5 ± 2.3RAW 264.7 macrophages

Q. What strategies improve yield in multi-step synthesis, particularly during trifluoromethylation?

  • Methodological Answer :
  • Catalyst Optimization : Replace CuCF₃ with Pd-catalyzed cross-coupling (e.g., using Xantphos ligand) to reduce side products .
  • Solvent Effects : Use sulfolane instead of DMSO for higher trifluoromethyl group incorporation (yield increases from 45% to 72%) .
  • Temperature Control : Maintain −50°C during halogenation to minimize decomposition .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with GABA-A receptor crystal structures (PDB: 6HUP). Focus on hydrophobic interactions between the dichlorophenyl group and receptor’s β3 subunit .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD <2 Å, hydrogen bonds with Thr262 and Phe65 .

Data Contradiction Analysis

Q. Why does the compound show high in vitro cytotoxicity but low efficacy in xenograft models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., t₁/₂ <1 hr in mice suggests rapid clearance) .
  • Metabolite Identification : Use LC-MS to detect inactive metabolites (e.g., hydroxylation at the pyridine ring) .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for kinase targets (e.g., JAK2 over JAK3)?

  • Methodological Answer :
  • Substituent Effects : Replace 3,4-dichlorophenyl with 4-fluorophenyl to reduce steric hindrance in JAK2’s ATP-binding pocket .
  • Electrostatic Tuning : Introduce a sulfonamide group at the pyridine 4-position to form hydrogen bonds with JAK2’s Lys882 .

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